10-p-cis-Coumaroyl-1S-dihydromonotropein
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H30O13 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(1S,4aS,7R,7aS)-7-hydroxy-7-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C25H30O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-6,10,14,16,18-21,23-24,26-27,29-31,34H,7-9,11H2,(H,32,33)/b6-3-/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1 |
InChI Key |
DQMJTGHIDOKZGT-ZCIFOOIUSA-N |
Isomeric SMILES |
C1C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C\C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |
Synonyms |
10-p-cis-coumaroyl-1S-dihydromonotropein 10-p-trans-coumaroyl-1S-dihydromonotropein |
Origin of Product |
United States |
Natural Occurrence and Distribution
Identification in Plant Genera
Intensive phytochemical investigations have confirmed the presence of 10-p-cis-Coumaroyl-1S-dihydromonotropein in select Vaccinium species. Notably, it was first isolated and identified as a new coumaroyl iridoid glycoside from the American cranberry, Vaccinium macrocarpon. nih.govacs.org Subsequent research has also identified this compound in the European cranberry, Vaccinium oxycoccos.
While research has been conducted on other Vaccinium species like the bilberry (V. myrtillus) and the lingonberry (V. vitis-idaea), the specific presence of this compound has not been explicitly reported in these species to date. nih.govbohrium.comfao.orgmdpi.com However, these studies have confirmed the existence of other iridoid glycosides, suggesting a common biosynthetic pathway within the genus. nih.govtandfonline.com For instance, research on V. myrtillus has identified the presence of monotropein (B1676730), a related iridoid glycoside. seregionalconference.orgnih.gov Similarly, studies on V. vitis-idaea have isolated other novel compounds, but not the specific cis-coumaroyl derivative. bohrium.com
In Vaccinium bracteatum, while various iridoid glycosides have been identified, the presence of this compound has not been definitively confirmed in available research.
Below is a summary of research findings regarding the presence of this compound and related compounds in the specified Vaccinium species.
| Species | Compound of Interest | Findings |
| Vaccinium macrocarpon (American Cranberry) | This compound | Identified and isolated from cranberry juice concentrate. nih.govacs.org |
| Vaccinium oxycoccos (European Cranberry) | This compound | Presence confirmed in fruit extracts. mdpi.commdpi.comnih.govresearchgate.net |
| Vaccinium myrtillus (Bilberry) | This compound | Not explicitly detected; however, other iridoid glycosides like monotropein are present. fao.orgmdpi.comseregionalconference.orgnih.gov |
| Vaccinium vitis-idaea (Lingonberry) | This compound | Not explicitly detected; research has identified other phenolic compounds and iridoids. nih.govbohrium.com |
| Vaccinium bracteatum | This compound | Not explicitly detected; studies have isolated other iridoid glycosides. |
To date, the documented natural occurrence of this compound appears to be confined to the Vaccinium genus. While the broader class of iridoid glycosides is widely distributed in the plant kingdom, found in families such as Scrophulariaceae, Rubiaceae, and Oleaceae, this specific cis-isomer has not been identified in other botanical sources in the reviewed literature. nih.gov The biosynthesis of p-coumaroyl amides, a different class of compounds, has been studied in various plants, but this does not directly indicate the presence of this compound. mdpi.com
Distribution within Specific Plant Tissues and Organisms
The isolation of this compound from cranberry juice concentrate strongly indicates its presence in the fruit of Vaccinium macrocarpon. nih.gov Similarly, studies on V. oxycoccos have utilized fruit extracts for phytochemical analysis, suggesting the fruit as a primary location for this compound. mdpi.commdpi.comnih.govresearchgate.net
In general, iridoid glycosides in Vaccinium species are known to accumulate in both leaves and fruits. nih.gov Research on other plants has shown that the distribution of these compounds can vary significantly between different plant organs, such as leaves, stems, and roots. The concentration of these metabolites can also change depending on the developmental stage of the plant.
Influence of Environmental Factors on Biosynthesis and Accumulation
The production and accumulation of secondary metabolites in plants, including iridoid glycosides, are known to be influenced by various environmental factors. While specific studies on the environmental regulation of this compound are limited, general principles of plant biochemistry suggest that factors such as light intensity, temperature, and nutrient availability can impact its biosynthesis.
Research on Vaccinium species has shown that the content of phenolic compounds and other metabolites can vary with geographical location and climatic conditions. For instance, light and temperature are known to play a role in the regulation of flavonoid and anthocyanin biosynthesis in these berries. It is plausible that similar environmental cues could affect the biosynthetic pathways leading to the formation of coumaroyl iridoid glycosides. The biosynthesis of iridoids is a complex process, and the enzymes involved, such as acyltransferases that attach the coumaroyl group, may be subject to environmental regulation.
Isolation and Purification Methodologies
Extraction Techniques from Biological Matrices
The initial step in isolating 10-p-cis-Coumaroyl-1S-dihydromonotropein involves its extraction from the complex cellular matrix of the plant material. The choice of extraction method is critical to maximize yield while preserving the structural integrity of the compound.
Solvent-Based Extraction Approaches and Optimization
Conventional solvent-based extraction remains a fundamental technique for obtaining iridoid glycosides. The selection of an appropriate solvent system is paramount for efficiently solubilizing the target compound.
Methanol and ethanol, often in aqueous solutions, are commonly employed for the extraction of phenolic compounds, including iridoid glycosides, from cranberry. researchgate.net In a notable study that led to the first isolation of this compound, cranberry juice concentrate was first fractionated using HP-20 resin, a macroporous adsorbent resin, to separate compounds based on polarity. nih.govnih.gov This initial clean-up step is crucial for removing sugars and other highly polar components, thereby enriching the iridoid glycoside fraction.
Further optimization of solvent extraction often involves the addition of a small amount of acid, such as formic acid or hydrochloric acid (HCl). researchgate.net The acidic environment helps to maintain the stability of the glycosidic bonds, preventing hydrolysis during the extraction process. For instance, studies on cranberry press residues have shown that acidified aqueous ethanol and methanol are effective solvents for the extraction of polyphenols. researchgate.net Similarly, the extraction of iridoid and secoiridoid glycosides from Gentianae radix was effectively carried out using methanol. nih.gov
The table below summarizes typical solvent systems used for the extraction of glycosides from plant materials.
| Plant Material | Solvent System | Target Compounds | Reference |
| Cranberry Press Residues | Aqueous Ethanol with 5% Formic Acid | Total Polyphenols & Anthocyanins | researchgate.net |
| Cranberry Press Residues | Methanol with 1% HCl (v/v) | Total Polyphenols & Anthocyanins | researchgate.net |
| Gentianae radix | Methanol | Iridoid & Secoiridoid Glycosides | nih.gov |
Advanced Extraction Methodologies (e.g., Sonication-Assisted Extraction)
To enhance extraction efficiency and reduce processing time and solvent consumption, advanced methodologies such as Ultrasound-Assisted Extraction (UAE) are increasingly utilized. UAE employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cellular structure and facilitating the release of intracellular compounds into the solvent. mdpi.com This process enhances mass transfer, leading to higher extraction yields in shorter times. researchgate.net
The effectiveness of UAE is influenced by several key parameters, including solvent composition, temperature, sonication time, amplitude (power), and the solid-to-solvent ratio. mdpi.comresearchgate.net Response Surface Methodology (RSM) is often used to optimize these parameters for maximum yield. researchgate.net For example, in the extraction of phenolic compounds from blueberry wine pomace, UAE was shown to be more effective than conventional solvent extraction. researchgate.net Studies on cranberry press residues also identified UAE as a highly promising method due to its speed and low cost. researchgate.net
The following table presents optimized conditions for UAE of phenolic compounds from Vaccinium species, which are relevant for the co-extraction of iridoid glycosides.
| Plant Material | Optimal Conditions | Target Compounds | Reference |
| Blueberry Wine Pomace | 61.03 °C, 21.70 mL/g liquid-solid ratio, 23.67 min sonication time | Total Anthocyanins & Phenolics | researchgate.net |
| Mushrooms | 93.6% MeOH, 60 °C, 17% amplitude, 0.71 s⁻¹ cycles | Total Phenolic Compounds | mdpi.com |
Chromatographic Separation Strategies for Complex Mixtures
Following initial extraction and enrichment, the crude extract contains a complex mixture of compounds. High-resolution chromatographic techniques are essential to separate this compound from other closely related iridoids, flavonoids, and phenolic acids.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a cornerstone technique for the final purification of natural products to a high degree of purity. It is a conventional method used for the separation of iridoid glycosides, although it can sometimes be hampered by lower sample recovery compared to other techniques. nih.gov
The isolation of this compound from an active cranberry fraction was achieved using reverse-phase preparative HPLC. nih.gov This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecylsilyl) silica gel, is used in the column, while a polar mobile phase, consisting of a mixture of water and an organic solvent like methanol or acetonitrile, is pumped through. A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly employed to effectively separate compounds with varying polarities.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), allowing for higher resolution, faster separation times, and increased sensitivity compared to traditional HPLC. While primarily an analytical tool rather than a preparative one, UHPLC, especially when coupled with mass spectrometry (UHPLC-MS), is invaluable for profiling the complex iridoid content of Vaccinium species. nih.govresearchgate.net
UHPLC-MS has been successfully used to investigate the iridoid profiles of four Vaccinium species, identifying numerous glycosides. nih.gov This research reported the presence of p-coumaroyl isomers of dihydromonotropein in bog bilberry (V. uliginosum) and bilberry (V. myrtillus), demonstrating the technique's power to resolve and identify closely related structural isomers within complex extracts. nih.gov Such analytical profiling is crucial for phytochemical characterization and for guiding the development of preparative separation strategies. nih.govacs.org
Countercurrent Chromatography (CCC) Applications
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption. nih.govcas.cn High-Speed CCC (HSCCC) is a particularly efficient variant that has proven to be a powerful tool for the preparative separation of iridoid glycosides from crude extracts in a single step. nih.govcas.cn
The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases (a stationary phase and a mobile phase). The selection of the two-phase solvent system is the most critical parameter for a successful separation. nih.gov Various solvent systems have been developed for the purification of iridoid glycosides. For instance, a system composed of ethyl acetate–n-butanol–water was used to isolate four iridoid glucosides, yielding highly pure compounds in a single 4-hour run. cas.cnnih.gov Another system, consisting of dichloromethane–methanol–n-butanol–water–acetic acid, was successfully applied to purify three iridoid glycosides from Fructus Corni. nih.gov
The table below details several HSCCC solvent systems used for the preparative separation of iridoid glycosides.
| Solvent System (v/v/v or v/v/v/v/v) | Target Compounds | Source Material | Reference |
| Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1) | Sweroside, Morroniside, Loganin | Fructus Corni | nih.govresearchgate.net |
| Ethyl acetate–n-butanol–water (5:14:12) | Shanzhiside methyl ester, Phloyoside II, Chlorotuberside, Penstemonoside | Lamiophlomis rotata | cas.cnnih.gov |
| Ethyl acetate–n-butanol–water (2:1:3) | Loganic acid, Swertiamarin, Gentiopicroside | Gentianae radix | nih.gov |
| Hexane–ethyl acetate–methanol–water (1:3:1:3) | Trifloroside | Gentianae radix | nih.gov |
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a critical sample preparation technique used to concentrate and purify this compound from crude extracts, removing interfering substances that could compromise subsequent chromatographic analysis. While a universally standardized protocol for this specific compound is not extensively documented, effective SPE procedures can be developed based on the methodologies applied to structurally similar coumaroyl iridoid glycosides. researchgate.net
The selection of the appropriate SPE sorbent and solvent system is paramount for the successful isolation of this polar glycoside. Common choices include polymeric reversed-phase sorbents and modified silica-based materials. For instance, in the analysis of related coumaroyl harpagides, various cartridges have been tested to optimize extraction from biological matrices like plasma and urine. researchgate.net Sorbents such as BondElut PPL, a divinylbenzene-N-vinylpyrrolidone copolymer, have demonstrated high recovery rates for similar compounds. researchgate.net Other effective sorbents include AbsElut Nexus, which also has a polymeric nature, and traditional octadecyl (C18) bonded silica. researchgate.net
A typical SPE protocol for the extraction of coumaroyl iridoid glycosides from a plant extract would involve the following steps:
Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by water or an aqueous buffer. This step activates the sorbent and ensures reproducible interactions with the sample.
Sample Loading: The crude extract, often dissolved in an aqueous solution, is loaded onto the conditioned cartridge.
Washing: The cartridge is washed with a weak solvent, typically water or a low percentage of organic solvent in water. This step is designed to remove highly polar impurities while retaining the compound of interest on the sorbent.
Elution: The target compound, this compound, is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile, or a mixture of these with water.
The specific solvents and their volumes will depend on the chosen sorbent and the characteristics of the sample matrix.
Below is an interactive data table summarizing potential SPE protocols for the purification of coumaroyl iridoid glycosides, which can be adapted for this compound.
| Sorbent Type | Conditioning Solvent | Washing Solvent | Elution Solvent | Target Compounds | Reference |
| Polymeric (e.g., BondElut PPL) | Methanol, followed by Water | Water or 5% Methanol in Water | Methanol or Acetonitrile | Harpagoside, 8-para-Coumaroyl Harpagide | researchgate.net |
| Polymeric (e.g., AbsElut Nexus) | Methanol, followed by Water | Water | Methanol or Acetonitrile | Harpagoside, 8-para-Coumaroyl Harpagide | researchgate.net |
| C18 Silica (e.g., BondElut C18 HF) | Methanol, followed by Water | Water | Methanol/Water mixtures | Harpagide | researchgate.net |
| Diaion HP-20 | Aqueous Ammonia | Water | Methanol | Coumaroyl-iridoid glucosides | nih.gov |
Methodological Challenges in Isolating Isomeric Forms
A significant challenge in the purification of this compound lies in its separation from its geometric isomer, 10-p-trans-Coumaroyl-1S-dihydromonotropein. The trans isomer is typically more stable and often present in higher concentrations in natural extracts, making the isolation of the less stable cis form particularly difficult. nih.govresearchgate.net
The structural similarity between the cis and trans isomers results in very close chromatographic retention times, necessitating high-resolution separation techniques. Standard chromatographic methods may not provide sufficient resolution to separate these two compounds effectively. The primary challenges include:
Co-elution: The cis and trans isomers often co-elute during chromatographic separation, leading to fractions containing a mixture of both forms. Achieving baseline separation typically requires extensive method development, including the optimization of the mobile phase composition, stationary phase, and temperature.
Isomerization: The cis isomer can be susceptible to isomerization back to the more stable trans form, especially when exposed to light, heat, or certain chemical conditions. researchgate.net This potential for conversion during the extraction and purification process can lead to a loss of the desired cis compound.
Low Abundance: The cis form is often found in significantly lower quantities than the trans form in natural sources, which makes its detection and isolation more challenging. nih.gov
To overcome these challenges, specialized chromatographic techniques may be employed. For instance, the separation of cis and trans isomers of p-coumaric acid has been achieved using cellulose column chromatography. nih.gov Another approach involves the use of silver ion solid-phase extraction (Ag-Ion SPE). sigmaaldrich.com In this technique, silver ions are immobilized on a solid support and can form complexes with the double bonds of unsaturated compounds. sigmaaldrich.com The strength of this interaction can differ between cis and trans isomers, allowing for their selective retention and subsequent elution, thus facilitating their separation. sigmaaldrich.com Furthermore, preparative High-Performance Liquid Chromatography (HPLC) with optimized conditions is often the final step to obtain the pure cis isomer. nih.gov
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Techniques for Structural Confirmation
Modern spectroscopic methods provide the foundational evidence for the structure of 10-p-cis-Coumaroyl-1S-dihydromonotropein. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process, offering detailed insights into the molecular framework and elemental composition.
NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY) experiments, chemists can map the connectivity of atoms within the molecule.
¹H NMR spectroscopy provides information on the chemical environment of protons, their proximity to one another, and their spatial orientation. In the case of this compound, specific proton signals and their coupling constants are indicative of the iridoid backbone and the attached cis-coumaroyl group.
¹³C NMR spectroscopy complements the proton data by providing a spectrum of the carbon skeleton. The chemical shift of each carbon atom is characteristic of its functional group and electronic environment. The analysis of both ¹H and ¹³C NMR data together allows for a comprehensive assignment of the molecule's structure. Two-dimensional techniques such as Correlation Spectroscopy (COSY) are then used to establish correlations between coupled protons, confirming the sequence of atoms in the molecular structure.
Table 1: Selected ¹H NMR Spectroscopic Data (Data derived from comparative analysis with its trans-isomer)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-2″ | --- | d | 12.6 |
| H-3″ | --- | d | 12.6 |
Table 2: Selected ¹³C NMR Spectroscopic Data (Data derived from comparative analysis with its trans-isomer)
| Carbon | Chemical Shift (δ ppm) |
| C-1″ (Carbonyl) | 169.23 |
| C-2″ | 116.89 |
| C-3″ | 144.32 |
| C-11 (Carbonyl) | 170.74 |
| C-1 | 96.14 |
| C-3 | 153.28 |
| C-4 | 112.47 |
| C-5 | 35.21 |
| C-6 | 31.57 |
| C-7 | 37.47 |
| C-8 | 81.66 |
| C-9 | 46.87 |
| C-10 | 70.88 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound with high accuracy. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation, allowing for the precise measurement of its molecular weight. This information is crucial for confirming the molecular formula, C₂₅H₃₀O₁₃, and corroborating the structure determined by NMR.
Distinction from Stereoisomeric Analogues (e.g., 10-p-trans-Coumaroyl-1S-dihydromonotropein)
A key challenge in the characterization of this compound is distinguishing it from its stereoisomer, 10-p-trans-Coumaroyl-1S-dihydromonotropein. nih.govacs.orgnih.gov The only difference between these two compounds is the geometry around the carbon-carbon double bond in the coumaroyl moiety. This subtle difference leads to distinct and measurable variations in their NMR spectra. nih.gov
The most definitive diagnostic tool for this differentiation is the coupling constant (J) between the vinylic protons H-2″ and H-3″. nih.gov
For the cis isomer, the coupling constant is characteristically smaller, measured at 12.6 Hz . nih.gov
For the trans isomer, the coupling constant is significantly larger, observed at 15.9 Hz . nih.gov
This difference in coupling constant values is a well-established principle in NMR spectroscopy for differentiating cis and trans alkene configurations. Furthermore, the stereochemistry also influences the electronic environment of the nearby carbon atoms. In the ¹³C NMR spectrum, the chemical shift of C-2″ is shifted downfield in the cis isomer (δC 116.89) compared to the trans isomer (δC 114.89), while the C-3″ signal moves upfield (δC 144.32 for cis vs. δC 147.03 for trans). nih.gov
Analysis of Coumaroyl Moiety Stereochemical Configuration
The stereochemical configuration of the coumaroyl moiety is determined to be cis (or Z-configuration) based on the NMR data discussed above. The magnitude of the vicinal proton-proton coupling constant (³JHH) across the double bond is directly related to the dihedral angle between the coupled protons. The observed value of 12.6 Hz is unequivocally within the typical range for protons in a cis orientation on a double bond. nih.gov In contrast, the 15.9 Hz value for its stereoisomeric analogue is characteristic of a trans arrangement. nih.gov This analysis provides conclusive evidence for the Z-configuration of the coumaroyl substituent in this compound. nih.gov
Biosynthesis and Metabolic Pathways
Enzymatic Acylation in Iridoid Glycoside Formation
The final step in the biosynthesis of 10-p-cis-Coumaroyl-1S-dihydromonotropein is the acylation of the dihydromonotropein core with a p-coumaroyl group. This reaction is catalyzed by an acyltransferase, a class of enzymes that transfer acyl groups from an activated donor molecule, typically a Coenzyme A (CoA) thioester, to an acceptor molecule.
In this case, the substrates for the acylation reaction are 1S-dihydromonotropein and p-coumaroyl-CoA. The p-coumaroyl-CoA is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. The key enzymes in this pathway are phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
The acyltransferase responsible for this specific esterification has not yet been definitively identified. However, it is likely a member of the BAHD family of acyltransferases, which are known to be involved in the biosynthesis of a wide variety of plant secondary metabolites, including acylated glycosides. These enzymes exhibit substrate specificity for both the acyl donor and the acceptor molecule.
Genetic and Molecular Regulation of Biosynthetic Processes
The biosynthesis of this compound is under tight genetic and molecular control, ensuring its production is coordinated with the developmental and environmental status of the plant. This regulation occurs at multiple levels, including the transcriptional control of the biosynthetic genes.
Key regulatory elements include:
Transcription Factors: The expression of genes encoding the enzymes of both the iridoid and phenylpropanoid pathways is regulated by transcription factors. For instance, in some plant species, transcription factors of the MYB and bHLH families have been shown to regulate the expression of phenylpropanoid biosynthesis genes. Similarly, the regulation of iridoid biosynthesis genes is an active area of research, with some studies pointing to the involvement of specific transcription factor families.
Phytohormones: Plant hormones such as jasmonates and salicylic acid are known to play a role in regulating the biosynthesis of secondary metabolites as part of the plant's defense response. It is plausible that these signaling molecules also influence the production of this compound.
Environmental Cues: Light, UV radiation, and other environmental stressors can induce the expression of genes involved in the phenylpropanoid pathway, leading to an increased production of p-coumaroyl-CoA and potentially influencing the rate of acylation.
Research into the genetic regulation of iridoid glycoside biosynthesis has identified several key genes, and their expression can be influenced by factors such as DNA methylation. nih.gov
The following table provides an overview of the regulatory factors involved.
| Regulatory Factor | Mode of Action | Target Pathway(s) |
| Transcription Factors (e.g., MYB, bHLH) | Bind to promoter regions of biosynthetic genes to activate or repress transcription. | Iridoid and Phenylpropanoid Pathways |
| Phytohormones (e.g., Jasmonates) | Trigger signaling cascades that lead to the activation of defense-related genes, including those for secondary metabolite biosynthesis. | Iridoid and Phenylpropanoid Pathways |
| Environmental Cues (e.g., Light, UV) | Induce the expression of specific biosynthetic genes, often mediated by photoreceptors and signaling intermediates. | Phenylpropanoid Pathway |
| Epigenetic Modifications (e.g., DNA methylation) | Can alter gene expression levels without changing the DNA sequence. | Iridoid Glycoside Biosynthesis |
Comparative Biosynthesis of cis- and trans-Coumaroyl Isomers
A notable feature of this compound is the cis configuration of the p-coumaroyl moiety. In contrast, the trans isomer is often the more abundant form of hydroxycinnamic acids in plants. The mechanism by which the cis isomer is specifically incorporated into the final molecule is a subject of ongoing research.
Several hypotheses have been proposed:
Stereospecific Acyltransferase: The acyltransferase that catalyzes the esterification of dihydromonotropein may exhibit a high degree of stereospecificity, preferentially recognizing and transferring the cis-p-coumaroyl-CoA. This would imply the existence of a pool of cis-p-coumaroyl-CoA within the cell.
Isomerization Prior to Acylation: An isomerase enzyme could catalyze the conversion of trans-p-coumaroyl-CoA to cis-p-coumaroyl-CoA, which is then used by the acyltransferase. The presence of such isomerases has been suggested in other metabolic contexts.
Post-Acylation Isomerization: It is also possible that the acylation occurs with the more abundant trans-p-coumaroyl-CoA, and a subsequent enzymatic or photochemical isomerization converts the trans double bond to the cis configuration in the final molecule.
The biosynthesis of hydroxycinnamic acid amides, which also involves the formation of an amide bond with a coumaroyl group, can occur with either the cis or trans configuration, suggesting that the cellular machinery to handle both isomers exists. researchgate.net Further research is needed to elucidate the precise mechanism that leads to the predominance of the cis isomer in this compound.
Biological Activities and Mechanistic Studies
In Vitro Cellular and Molecular Investigations
The antioxidant properties of 10-p-cis-coumaroyl-1S-dihydromonotropein have been a subject of scientific interest, particularly in comparative studies with its trans-isomer. In vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays, have been employed to evaluate its radical scavenging capabilities. These assays are standard methods for assessing the capacity of a compound to donate an electron or hydrogen atom to neutralize free radicals.
Research has indicated that the cis-configuration of the coumaroyl group in this compound may contribute to enhanced antioxidant activity. Comparative studies have shown that cis-isomers can exhibit 15–20% higher radical scavenging activity compared to their trans-counterparts. This increased efficacy is potentially due to enhanced hydrogen bonding with target proteins, a hypothesis supported by molecular docking simulations. The stereochemistry of the coumaroyl group, therefore, appears to play a significant role in the molecule's ability to counteract oxidative stress at a cellular level.
Table 1: Comparative Antioxidant Activity of Cis- and Trans-Coumaroyl Isomers
| Assay | Compound Isomer | Relative Radical Scavenging Activity |
|---|---|---|
| DPPH | cis-isomer | 15-20% higher than trans-isomer |
The potential for natural compounds to modulate inflammatory pathways is a significant area of research. While specific studies on the direct anti-inflammatory mechanisms of this compound are not extensively detailed in the available literature, the broader class of iridoid glycosides and related phenolic compounds are known to interact with key inflammatory signaling cascades. Phytoconstituents often exert anti-inflammatory effects by targeting cellular signaling pathways involved in the production of pro-inflammatory mediators. nih.gov
General mechanisms of anti-inflammatory action by natural products involve the inhibition of pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2). nih.gov The inhibition of these pathways can, therefore, reduce the inflammatory response. mdpi.com Further research is required to specifically elucidate the modulatory effects of this compound on these inflammatory pathways.
Detailed studies on the specific enzyme inhibition and receptor interaction of this compound are limited in the currently available scientific literature. However, it is noted that the cis-configuration of the coumaroyl group can increase steric hindrance, which may reduce enzymatic hydrolysis in vitro when compared to the trans-isomer. This suggests a potential for differential interaction with enzymes based on its stereochemistry.
While direct evidence for the modulation of intracellular signaling pathways by this compound is not extensively documented, related natural compounds are known to influence various signaling cascades. For instance, the NF-κB and MAPK signaling pathways are common targets for the anti-inflammatory activity of phytochemicals. nih.govmdpi.com The MAPK pathway, which includes kinases such as p38 and JNK, and the NF-κB pathway are crucial in the cellular response to inflammatory stimuli, leading to the production of inflammatory mediators. nih.gov The potential of this compound to modulate these or other intracellular signaling pathways remains an area for future investigation.
This compound has been isolated from cranberry (Vaccinium macrocarpon), a fruit known for its traditional use in relation to urinary tract health. nih.gov The anti-adhesive properties of cranberry constituents against uropathogenic Escherichia coli have been a primary focus of research. nih.gov
In a study involving the bioactivity-guided fractionation of cranberry juice concentrate, this compound was isolated along with its trans-isomer. nih.gov These compounds were found in an active fraction that demonstrated anti-adherence activity. However, when tested in isolation, neither this compound nor its trans-isomer exhibited anti-adherent activity on their own. nih.govresearchgate.net This suggests that while this compound is a component of a bioactive fraction of cranberry, it may not be the primary compound responsible for the anti-adhesive effects against E. coli. nih.gov It is possible that it acts synergistically with other compounds, such as proanthocyanidins, which are well-known for their anti-adhesive properties. nih.gov
Table 2: Anti-Adhesive Activity of this compound
| Compound | Source | Bioassay | Finding |
|---|
In Vivo Mechanistic Investigations in Animal Models (excluding human clinical outcomes)
Specific in vivo studies investigating the mechanistic actions of purified this compound in animal models are not well-documented in the available literature. However, the anti-inflammatory potential of plant extracts containing iridoid glycosides and other phenolic compounds has been evaluated in various animal models of inflammation. nih.gov
Commonly used models to screen for anti-inflammatory activity include carrageenan-induced paw edema and ethyl phenylpropiolate-induced ear edema in rats. nih.govmdpi.com These models are used to assess the ability of a substance to reduce acute inflammation. mdpi.com For example, in the carrageenan-induced paw edema model, the reduction in paw swelling after administration of a test compound is measured. nih.gov Mechanistic insights can be gained by analyzing tissues from these models for levels of inflammatory markers such as TNF-α, IL-6, and COX-2. nih.gov While these models are suitable for evaluating the anti-inflammatory properties of compounds, specific data for this compound are not currently available.
Impact on Biological Systems (e.g., microbial adhesion, cellular responses)
Microbial Adhesion: A significant area of investigation for compounds related to this compound is their effect on microbial adhesion, particularly that of uropathogenic Escherichia coli (UPEC). These bacteria often utilize P-fimbriae, which are specialized appendages, to attach to host cells in the urinary tract, a critical step in initiating infections wikipedia.org.
Studies on cranberry extracts, which are known to contain a variety of phytochemicals including iridoid glycosides and proanthocyanidins, have demonstrated an ability to inhibit the adherence of P-fimbriated E. coli to uroepithelial cells researchgate.netnih.govnih.gov. The proposed mechanism involves the blockage of the bacterial fimbriae, preventing them from binding to receptors on the host cell surface researchgate.net. While these studies focus on extracts, the presence of coumaroyl-iridoid structures suggests a potential contribution of compounds like this compound to this anti-adhesion effect.
Cellular Responses: The cellular responses to this compound and related compounds are largely centered on their anti-inflammatory properties. Iridoids, as a class of compounds, have been recognized for their potential to mitigate inflammatory processes nih.gov. The anti-inflammatory effects of many natural products are often linked to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway nih.govmdpi.com. The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes nih.gov. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators. While direct studies on this compound are limited, the known anti-inflammatory activities of both iridoids and coumaroyl derivatives suggest that this compound may exert similar effects mdpi.com.
Stereochemical Influence on Bioactivity
The stereochemistry of a molecule is a critical determinant of its biological activity. In the case of this compound, the "cis" configuration of the p-coumaroyl group is of particular importance. Comparative studies on similar compounds have indicated that the geometric isomerism of the coumaroyl moiety can significantly impact bioactivity.
For instance, the cis-isomer of a coumaroyl derivative has been shown to exhibit higher radical scavenging activity compared to its trans-isomer . This enhanced antioxidant potential is attributed to the stereochemical arrangement, which can influence factors such as steric hindrance and the ability to form hydrogen bonds with target proteins . This suggests that the cis configuration in this compound may confer specific advantages in its biological interactions.
Computational Approaches in Mechanism Elucidation
To further understand the biological activities of this compound at a molecular level, computational methods are employed. These techniques provide insights into the potential interactions between the compound and biological targets.
Molecular Docking Simulations and Binding Analysis
Molecular docking is a computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor mdpi.com. This method can be used to study the potential interactions of this compound with key proteins involved in inflammation, such as components of the NF-κB signaling pathway nih.govnih.gov.
In a typical molecular docking simulation, the three-dimensional structure of the target protein is used as a receptor. The compound of interest is then "docked" into the binding site of the receptor, and various scoring functions are used to estimate the binding affinity. This analysis can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For instance, docking studies could elucidate how this compound might interact with the p50/p65 heterodimer of NF-κB, a key player in the inflammatory response nih.gov.
Table 1: Hypothetical Molecular Docking Parameters for this compound with NF-κB (p50/p65)
| Parameter | Description |
|---|---|
| Target Protein | Human NF-κB (p50/p65 heterodimer) |
| Ligand | This compound |
| Docking Software | AutoDock Vina or similar |
| Potential Binding Site | Interface of p50 and p65 subunits |
| Predicted Interactions | Hydrogen bonding with amino acid residues (e.g., Arginine, Lysine), Pi-stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) |
| Estimated Binding Energy | To be determined by simulation |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For a class of compounds like coumaroyl iridoids, SAR studies can identify the key functional groups and structural features responsible for their effects.
By comparing the activities of a series of related compounds, researchers can deduce which parts of the molecule are essential for its biological function. For example, in the context of anti-inflammatory activity, SAR studies on iridoid derivatives have indicated that modifications at certain positions, such as the C-10 position where the coumaroyl group is attached in this compound, can significantly impact the inhibitory effects on nitric oxide production in inflammatory models nih.gov. The presence and nature of the acyl group, in this case, the p-cis-coumaroyl moiety, are likely to be critical determinants of its anti-inflammatory potency.
| Glycosidic Moiety | Can influence solubility, bioavailability, and interactions with specific receptors or transporters. |
Analytical Quantification and Profiling in Biological Samples
Methodologies for Detection and Quantification in Plant Extracts
The analysis of 10-p-cis-coumaroyl-1S-dihydromonotropein in plant extracts presents a significant analytical challenge due to the complexity of the plant matrix and the presence of structurally similar compounds, such as its trans-isomer. To address this, a range of sophisticated methodologies have been developed and optimized for its extraction, separation, and quantification.
Initial extraction from plant material, such as cranberries, often employs solvent extraction with acidified methanol or ethanol (70–80% v/v) to efficiently solubilize iridoid glycosides while maintaining their structural integrity. The use of methanol acidified with 0.1% formic acid has been shown to achieve high recovery rates for coumaroyl iridoids. Following extraction, a preliminary purification step using solid-phase extraction (SPE) with C18 cartridges is commonly utilized. This step helps to remove polar impurities and enrich the fraction containing the target compound.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques for the separation of this compound from other components in the plant extract. acs.org Reversed-phase columns, such as C18, are typically used with a mobile phase consisting of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.
For detection and quantification, diode-array detection (DAD) and mass spectrometry (MS) are employed. HPLC-DAD allows for the quantification of the compound by measuring its UV absorbance at specific wavelengths, typically around 320 nm for coumaroyl derivatives. However, for more sensitive and specific quantification, UHPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method. dergipark.org.tr This technique allows for the selection of specific precursor and product ions for the target analyte, minimizing interference from the matrix and enabling accurate quantification even at low concentrations. The use of high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF), provides accurate mass measurements, which aids in the confident identification of the compound. acs.org
The table below summarizes a typical set of parameters used in the HPLC-DAD analysis of coumaroyl iridoid glycosides.
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from low to high organic solvent concentration |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 320 nm |
| Column Temperature | 30 °C |
Analysis in Non-Human Biological Matrices
While the analysis of this compound in plant extracts is relatively well-documented, information regarding its detection and quantification in non-human biological matrices, such as plasma, urine, or tissues, is limited in the available scientific literature. However, the methodologies developed for other iridoid glycosides in pharmacokinetic studies in animal models, such as rats, provide a framework for how such analyses would be conducted. nih.gov
For the analysis of iridoid glycosides in plasma, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically required. nih.gov The sample preparation would likely involve protein precipitation to remove high-molecular-weight compounds, followed by solid-phase extraction to concentrate the analyte and remove interfering substances. The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode would be critical for achieving the necessary sensitivity and selectivity to detect the low concentrations of the compound and its potential metabolites that are expected in biological fluids.
The table below outlines a hypothetical LC-MS/MS method for the analysis of this compound in rat plasma, based on established methods for similar compounds.
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) |
| Chromatography | UHPLC with a C18 column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Mass Spectrometry | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), likely in negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Further research is needed to develop and validate specific methods for the analysis of this compound in non-human biological matrices to enable pharmacokinetic and metabolism studies.
Chromatographic-Mass Spectrometric Fingerprinting for Metabolomics Research
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-QTOF-MS or LC-Orbitrap-MS, is the primary analytical platform for this purpose. nih.gov The high resolving power and mass accuracy of these instruments allow for the detection and identification of a wide range of compounds in a single analysis, without the need for authentic standards for every component.
The process of creating a chromatographic fingerprint involves separating the components of the extract using UHPLC, followed by detection with HRMS. The resulting data is a complex set of signals, each characterized by its retention time, accurate mass, and isotopic pattern. This "fingerprint" is a unique chemical signature of the sample.
To analyze and interpret these complex datasets, chemometric methods such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are employed. These statistical tools can identify patterns and variations in the fingerprints of different samples, allowing for their classification and the identification of marker compounds that are responsible for the observed differences. While not specific to this compound, these metabolomic fingerprinting approaches are widely used for the comprehensive analysis of plant extracts containing a variety of phytochemicals, including iridoid glycosides. mdpi.com
The table below summarizes the key steps and techniques used in chromatographic-mass spectrometric fingerprinting for metabolomics research of plant extracts.
| Step | Technique/Method | Purpose |
| Sample Extraction | Optimized solvent extraction | To obtain a representative profile of metabolites |
| Chromatographic Separation | UHPLC with a reversed-phase column | To separate the complex mixture of compounds |
| Mass Spectrometric Detection | High-Resolution Mass Spectrometry (e.g., QTOF, Orbitrap) | To obtain accurate mass and fragmentation data for compound identification |
| Data Processing | Software for peak picking, alignment, and normalization | To convert raw data into a data matrix for statistical analysis |
| Statistical Analysis | Chemometrics (e.g., PCA, OPLS-DA) | To identify patterns, classify samples, and find marker compounds |
Ecological and Evolutionary Significance
Role in Plant Defense Mechanisms and Herbivore Deterrence
Iridoid glycosides are a well-established class of defensive compounds that plants deploy against a wide range of herbivores. researchgate.net These compounds are known to deter feeding and reduce the growth of many non-adapted insect herbivores. researchgate.net The defensive efficacy of iridoids often stems from their bitter taste and potential toxicity. While direct studies on the herbivore deterrence of 10-p-cis-coumaroyl-1S-dihydromonotropein are not extensively documented, its chemical nature as a coumaroyl iridoid suggests a role in plant defense. The p-coumaroyl moiety, a derivative of p-coumaric acid, is a phenolic compound, and phenolic compounds in plants are frequently involved in defense against biotic and abiotic stresses. mdpi.comnih.gov
Table 1: Defensive Compounds in Vaccinium macrocarpon and Their Potential Role in Herbivore Deterrence
| Compound Class | Specific Compounds/Derivatives | Observed or Inferred Role in Defense |
| Iridoid Glycosides | This compound | Inferred deterrence based on the known anti-herbivore properties of iridoids. |
| Phenolic Acids | 5-O-caffeoylquinic acid, 3-O-p-coumaroylquinic acid, 5-O-p-coumaroylquinic acid | Higher concentrations correlated with reduced feeding by gypsy moth larvae. |
| Flavonols | Quercetin-3-O-galactoside, Quercetin-3-O-rhamnoside | Higher concentrations correlated with reduced feeding by gypsy moth larvae. |
| Proanthocyanidins | A-type proanthocyanidin oligomers | General defense against pathogens and potentially herbivores. |
| Triterpenoids | Ursolic acid, Oleanolic acid | Implicated in anti-inflammatory and other biological activities, may contribute to general plant defense. |
Contribution to Plant Chemodiversity and Adaptation
The presence and variable concentrations of this compound and other secondary metabolites contribute significantly to the chemodiversity of the producing plants. This chemical diversity is a cornerstone of a plant's ability to adapt to its specific ecological niche, which includes a variety of herbivores and pathogens. The phytochemical composition of cranberry fruits, for example, has been shown to vary depending on the growing region and cultivar. crimsonpublishers.commdpi.comresearchgate.net This variation suggests that local environmental pressures, including herbivore and pathogen prevalence, may drive the selection for different chemical profiles, a process in which this compound could play a part.
The biosynthesis of a diverse array of secondary metabolites allows plants to respond to a complex and ever-changing environment. The production of a specific compound like this compound, alongside other iridoids, flavonoids, and phenolic acids, provides a multi-faceted defense strategy. researchgate.netvdu.lt This chemical complexity can deter a broader range of herbivores and may also have synergistic effects, where the combination of compounds is more effective than any single compound alone. frontiersin.org Therefore, this compound is a component of the chemical arsenal that facilitates the adaptation of plants like Vaccinium macrocarpon to their local biotic and abiotic conditions.
**Table 2: Factors Influencing Phytochemical Variation in *Vaccinium macrocarpon***
| Factor | Influence on Phytochemical Composition | Implication for Adaptation |
| Genotype (Cultivar) | Different cultivars exhibit varying concentrations of phenolic compounds, including anthocyanins and proanthocyanidins. mdpi.comresearchgate.net | Selection for cultivars with enhanced defensive traits in different agricultural settings. |
| Growing Region | Environmental conditions in different geographical locations can alter the secondary metabolite profile of the fruit. crimsonpublishers.comcrimsonpublishers.com | Local adaptation to specific herbivore and pathogen pressures. |
| Harvesting Time | The ripeness stage of the berries affects the concentration of various phytochemicals. researchgate.net | Optimization of chemical defenses in relation to the timing of pest attacks. |
Biogeographical and Phylogenetic Studies of Producing Organisms
The distribution of this compound and related compounds across different plant species provides valuable insights into the evolutionary history of the plant lineages that produce them. This compound has been identified in the American cranberry, Vaccinium macrocarpon. nih.govnih.gov The native range of V. macrocarpon is in North America, where it is found in bogs and other acidic wetlands. vdu.lt
Phylogenetic studies of the Ericaceae family, to which the genus Vaccinium belongs, are ongoing, with molecular data helping to clarify the relationships between different species and genera. The distribution of iridoid glycosides has been used as a chemotaxonomic marker to understand these relationships. mdpi.com A study profiling the iridoid content of four Vaccinium species found that V. myrtillus (bilberry) and V. uliginosum (bog bilberry) contain p-coumaroyl isomers of dihydromonotropein, while they were absent in V. corymbosum (highbush blueberry) and V. angustifolium (lowbush blueberry). nih.gov This differential distribution suggests that the biosynthetic pathways for these compounds have evolved and been maintained in specific lineages within the Vaccinium genus.
The biosynthesis of iridoids is a complex process involving multiple enzymatic steps, and the evolution of this pathway is an area of active research. zenodo.orgnih.govuea.ac.uk The presence of this compound in V. macrocarpon and related compounds in other Vaccinium species points to a shared evolutionary history of this chemical defense mechanism within this clade of the Ericaceae. mdpi.com Further comparative phytochemical and phylogenetic analyses will be necessary to fully elucidate the evolutionary origins and diversification of the biosynthetic pathway leading to this compound and its role in the adaptation of the Vaccinium genus to diverse ecological pressures.
Table 3: Distribution of Dihydromonotropein Derivatives in Select Vaccinium Species
| Species | Common Name | Presence of p-coumaroyl dihydromonotropein isomers |
| Vaccinium macrocarpon | American Cranberry | Present nih.govnih.gov |
| Vaccinium myrtillus | Bilberry | Present nih.gov |
| Vaccinium uliginosum | Bog Bilberry | Present nih.gov |
| Vaccinium corymbosum | Highbush Blueberry | Absent nih.gov |
| Vaccinium angustifolium | Lowbush Blueberry | Absent nih.gov |
Future Research Directions and Applications in Basic Science
Elucidation of Unexplored Biosynthetic Enzymes and Genes
The biosynthetic pathway of 10-p-cis-Coumaroyl-1S-dihydromonotropein involves the formation of an iridoid core, which is then glycosylated and subsequently acylated. While the early steps of iridoid biosynthesis originating from geranyl diphosphate are increasingly understood, particularly through studies in species like Catharanthus roseus and Vaccinium (blueberry), the specific enzymes catalyzing the terminal steps for this particular compound remain largely unexplored. researchgate.netnih.govnih.gov
Future research must focus on identifying and characterizing the specific acyltransferase (AT) responsible for attaching the p-coumaroyl moiety to the 1S-dihydromonotropein backbone. This involves:
Transcriptomic Analysis: Comparative transcriptomics of Vaccinium tissues with high and low concentrations of the compound can reveal candidate genes, particularly those belonging to acyltransferase families like the BAHD family, which are known to be involved in the biosynthesis of similar plant phenolics. mdpi.com
Gene Functional Characterization: Once candidate genes are identified, their function must be validated through heterologous expression in microbial or plant systems (e.g., E. coli, yeast, or Nicotiana benthamiana). Successful expression and subsequent in vitro enzyme assays demonstrating the conversion of 1S-dihydromonotropein and p-coumaroyl-CoA into the final product would provide definitive proof.
Enzyme Specificity: A crucial area of investigation will be understanding the enzyme's control over stereochemistry—specifically, why the cis-isomer is formed. This involves studying the enzyme's active site and substrate binding to determine the mechanism that favors the cis configuration over the more common trans form.
| Research Phase | Objective | Methodology | Anticipated Outcome |
| Discovery | Identify candidate acyltransferase genes. | Comparative transcriptomics of high- vs. low-producing Vaccinium tissues. | A shortlist of putative acyltransferase genes. |
| Validation | Confirm the function of candidate genes. | Heterologous gene expression and in vitro enzymatic assays. | Definitive identification of the specific enzyme. |
| Characterization | Understand stereochemical control. | Site-directed mutagenesis, protein crystallography, and kinetic studies. | Insight into the mechanism of cis-isomer formation. |
Development of Novel Analytical Probes and Standards
Accurate quantification and metabolic tracking of this compound in biological and botanical samples are currently hampered by the lack of specialized analytical tools. The development of such tools is a critical step for advancing research into its pharmacokinetics, bioavailability, and precise role in plant and animal systems.
Future work should focus on two primary areas:
Synthesis of Labeled Analogues: The chemical or chemoenzymatic synthesis of isotopically labeled versions of the molecule (e.g., using ¹³C or ²H) is a high priority. archie-west.ac.uk These labeled compounds can serve as ideal internal standards for quantitative mass spectrometry (LC-MS/MS), enabling highly accurate measurements in complex matrices like fruit extracts, plasma, or urine. They could also be used as tracers in metabolic studies to track the compound's absorption, distribution, and excretion.
Development of Certified Reference Materials (CRMs): Establishing this compound as a Certified Reference Material is essential for quality control in the dietary supplement and food industries. nih.govsigmaaldrich.comresearchgate.net This involves rigorous purification, comprehensive structural elucidation, and precise purity assessment according to international standards (e.g., ISO 17034), resulting in a well-characterized standard that can be used to calibrate instruments and validate analytical methods across different laboratories. researchgate.net
Advancements in Chemoenzymatic Synthesis for Research Material
The low natural abundance of this compound makes its isolation from plant sources inefficient for producing the quantities needed for extensive biological research. Chemoenzymatic synthesis offers a powerful and sustainable alternative. nih.govillinois.edu This approach combines the flexibility of chemical synthesis to build a core structure with the high selectivity of enzymes for specific modifications.
A forward-looking chemoenzymatic strategy would involve:
Chemical Synthesis of the Iridoid Core: Development of an efficient, stereocontrolled chemical synthesis of the 1S-dihydromonotropein aglycone or glycoside core. Methods such as phosphine-catalyzed cycloadditions have proven effective for creating the characteristic cis-fused cyclopenta[c]pyran ring system of iridoids. nih.gov
Enzymatic Acylation: Utilizing the specific acyltransferase identified in biosynthetic studies (as described in section 10.1) to catalyze the final esterification step. This enzymatic approach is expected to offer superior control over the regioselectivity (attachment at the C-10 hydroxyl group) and, crucially, the stereoselectivity to produce the desired cis-isomer, which can be challenging to achieve through purely chemical methods. nih.govmdpi.com
This hybrid approach would not only secure a reliable supply of the compound for research but also facilitate the creation of structural analogues for structure-activity relationship (SAR) studies.
Role as a Phytochemical Marker in Botanical and Ecological Research
Upon its discovery, this compound, along with its trans-isomer, was proposed as a potential phytochemical marker for cranberry. nih.govnih.gov Subsequent research on the iridoid profiles of different Vaccinium species has reinforced the utility of these compounds in chemotaxonomy. researchgate.net For example, studies have shown that highbush blueberries (V. corymbosum) lack iridoids, whereas bilberries (V. myrtillus) and bog bilberries (V. uliginosum) contain distinct profiles of these compounds, including various coumaroyl derivatives. researchgate.net
Future research can leverage this compound for more specific applications:
Chemotaxonomic Differentiation: Moving beyond species-level analysis, the precise quantification of this compound and its ratio to the trans-isomer could be developed into a high-resolution marker to differentiate between various cultivars of Vaccinium macrocarpon. This would be valuable for product authentication and breeding programs.
Ecological Studies: Iridoids are well-known for their role in plant defense against herbivores and pathogens. mdpi.com Future ecological research could investigate the role of this specific compound by correlating its concentration in cranberry plants with resistance to specific fungal pathogens or insect pests. Its accumulation could be monitored in response to environmental stressors, providing insight into its function in the plant's chemical defense arsenal.
Q & A
Basic Research Questions
Q. What methodological challenges arise during the isolation of 10-p-cis-Coumaroyl-1S-dihydromonotropein from Vaccinium species, and how can they be addressed?
- Answer : Isolation of this iridoid glycoside is complicated by its structural similarity to other coumaroyl derivatives (e.g., 10-p-trans-coumaroyl isomer) and low natural abundance. Methods such as preparative HPLC coupled with UV/Vis detection (λ = 320 nm) and tandem mass spectrometry (HPLC-MS/MS) are critical for distinguishing isomers. Solid-phase extraction (SPE) with C18 cartridges followed by gradient elution (water:acetonitrile, 0.1% formic acid) improves recovery rates .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry, particularly the cis-configuration of the coumaroyl moiety. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular mass ([M-H]⁻ m/z ~ 535.15) and fragmentation patterns for validation .
Q. What extraction protocols optimize yield while preserving the integrity of this compound?
- Answer : Cold methanol extraction (4°C, 24 hr) under nitrogen atmosphere minimizes oxidative degradation. Sonication-assisted extraction (40 kHz, 30 min) enhances permeability of plant cell walls. Post-extraction, lyophilization is preferred over rotary evaporation to avoid thermal decomposition .
Advanced Research Questions
Q. How does the stereochemistry of the coumaroyl group influence the bioactivity of this compound compared to its trans-isomer?
- Answer : The cis-configuration increases steric hindrance, reducing enzymatic hydrolysis in vitro. Comparative studies using in vitro antioxidant assays (DPPH and FRAP) show cis-isomers exhibit 15–20% higher radical scavenging activity, likely due to enhanced hydrogen bonding with target proteins. Molecular docking simulations (AutoDock Vina) further validate these interactions .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Answer : Rodent models (Sprague-Dawley rats) with cannulated jugular veins allow repeated plasma sampling. LC-MS/MS quantification reveals a half-life (t₁/₂) of 2.3 ± 0.4 hr and low oral bioavailability (F = 8–12%), necessitating nanoparticle encapsulation (PLGA polymers) to enhance absorption .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Answer : Lyophilized samples stored at -80°C in amber vials under argon retain >95% stability over 12 months. Addition of cryoprotectants (trehalose, 5% w/v) prevents aggregation in aqueous solutions. Accelerated stability testing (40°C/75% RH) confirms Arrhenius-based degradation kinetics (Eₐ = 45 kJ/mol) .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported bioactivity (e.g., antioxidant vs. anti-inflammatory) may arise from differences in assay conditions (e.g., pH, solvent polarity). Standardization using USP reference standards (e.g., mesoridazine sulfoxide for HPLC calibration ) ensures reproducibility.
- Experimental Design : For metabolic studies, use of stable isotope-labeled analogs (¹³C-glucose tracing) clarifies biosynthetic pathways in plant models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
